4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide
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Overview
Description
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide is a complex organic compound that features a morpholine ring, a pyridazinone moiety, and a benzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base.
Attachment of the pyridazinone moiety: This step might involve the reaction of a pyridazinone derivative with the morpholine intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the morpholine ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions might occur at the benzyl or pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydride or catalysts like palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)morpholine-3-carboxamide: shares similarities with other morpholine derivatives and pyridazinone-containing compounds.
Morpholine derivatives: These compounds are known for their diverse biological activities and are often used in drug design.
Pyridazinone derivatives: These are also of interest in medicinal chemistry for their potential therapeutic effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological properties or synthetic utility.
Properties
IUPAC Name |
4-benzyl-5-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-17-8-4-10-21-23(17)11-5-9-20-19(26)16-13-27-14-18(25)22(16)12-15-6-2-1-3-7-15/h1-4,6-8,10,16H,5,9,11-14H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJREPRPIXCVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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